molecular formula C17H13N7S B294647 3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B294647
M. Wt: 347.4 g/mol
InChI Key: YAPDEQMFYHYSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies reporting its ability to inhibit the growth of cancer cells. In material science, it has been used as a building block for the synthesis of novel materials with interesting properties such as luminescence and conductivity. In environmental science, it has been studied for its potential use as a photocatalyst for the degradation of pollutants.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells, inhibiting the activity of enzymes involved in DNA synthesis, and disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits low toxicity and does not cause significant adverse effects in animals. However, its effects on humans are yet to be fully studied. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its high purity and good yield. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential direction is the further study of its antitumor properties and its potential use in cancer therapy. Another direction is the exploration of its potential applications in material science and environmental science. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action can further enhance its potential applications.
In conclusion, this compound is a compound with significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications.

Synthesis Methods

The synthesis of 3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid hydrazide with 1,2,3-benzotriazole in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with phenyl isothiocyanate to obtain the final product. This method has been reported to yield high purity and good yield.

Properties

Molecular Formula

C17H13N7S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13N7S/c1-2-6-12(7-3-1)14-11-25-17-20-19-16(24(17)21-14)10-23-15-9-5-4-8-13(15)18-22-23/h1-9H,10-11H2

InChI Key

YAPDEQMFYHYSIF-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)CN3C4=CC=CC=C4N=N3)C5=CC=CC=C5

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CN3C4=CC=CC=C4N=N3)C5=CC=CC=C5

solubility

18.6 [ug/mL]

Origin of Product

United States

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